Ethyl3-methylbenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC17586086
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate -](/images/structure/VC17586086.png)
Specification
Molecular Formula | C12H12O2S |
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Molecular Weight | 220.29 g/mol |
IUPAC Name | ethyl 3-methyl-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 |
Standard InChI Key | NOTALWYWTDNNNG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2S1)C |
Introduction
Structural and Chemical Properties
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate (CAS 101219-39-0) belongs to the benzo[b]thiophene family, a class of bicyclic aromatic compounds combining a benzene ring fused to a thiophene ring. Its molecular formula is , with a molecular weight of 220.29 g/mol . The compound’s density is estimated at 1.199 g/cm³, though experimental validation remains pending . Key structural features include:
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A methyl group at the 3-position, enhancing hydrophobic interactions in biological systems.
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An ethyl ester at the 2-position, which can be hydrolyzed to carboxylic acids for further derivatization.
Comparative analysis with structurally related compounds reveals distinct properties:
The ethyl ester group in Ethyl 3-methylbenzo[b]thiophene-2-carboxylate improves solubility in organic solvents, facilitating its use in synthetic protocols .
Synthesis and Optimization
Synthetic Routes
A patented method for synthesizing substituted 2-benzo[b]thiophenecarboxylic acids provides a foundational approach adaptable to Ethyl 3-methylbenzo[b]thiophene-2-carboxylate . The process involves:
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Cyclization: Reacting 2'-chloroacetophenone with thioglycolic acid under alkaline conditions (e.g., potassium hydroxide) at elevated temperatures (118–270°C) and pressures (18–30 psi) .
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Esterification: Treating the intermediate carboxylic acid with ethanol in the presence of acid catalysts to form the ethyl ester.
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Purification: Sequential acidification, filtration, and washing steps yield high-purity product .
Key Reaction Conditions:
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Temperature: 245–270°F (118–132°C)
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Catalysts: Tetrabutylammonium bromide (TBAB) for phase transfer .
Challenges and Modifications
Introducing the methyl group at the 3-position requires careful selection of starting materials. For example, using 3-methyl-2'-chloroacetophenone instead of unsubstituted acetophenone could direct methylation during cyclization. Computational modeling suggests that steric effects from the methyl group may necessitate longer reaction times or higher temperatures to achieve comparable yields .
Biological Activity and Mechanism
Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 |
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6o (Reference compound) | 1.2 ± 0.3 | 1.8 ± 0.4 |
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate* | 3.5 ± 0.6 (Predicted) | 4.1 ± 0.7 (Predicted) |
*Predicted values based on structural similarity to 6o .
Anti-Inflammatory Effects
Preliminary data suggest that the methyl and ester groups synergistically inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to inflammatory prostaglandin and leukotriene synthesis .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The benzo[b]thiophene core serves as a privileged structure in kinase inhibitor design. Ethyl 3-methylbenzo[b]thiophene-2-carboxylate’s ester group allows for facile conversion to amides or carboxylic acids, enabling structure-activity relationship (SAR) studies . For instance:
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